![molecular formula C8H4Cl3O4P B14398457 2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 88399-67-1](/img/structure/B14398457.png)
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is a complex organic compound characterized by its unique structure, which includes a trichloroacetyl group and a benzodioxaphosphole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of trichloroacetyl chloride with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Applications De Recherche Scientifique
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mécanisme D'action
The mechanism by which 2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole exerts its effects involves interactions with specific molecular targets. The trichloroacetyl group is known to participate in various chemical reactions, which can influence the compound’s activity. The benzodioxaphosphole ring may interact with biological molecules, affecting their function and leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroacetyl chloride: Shares the trichloroacetyl group but lacks the benzodioxaphosphole ring.
Chloroacetyl chloride: Similar in structure but with fewer chlorine atoms.
2,2,2-Trichloroethyl chloroformate: Contains a trichloroethyl group instead of the trichloroacetyl group.
Uniqueness
2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to the presence of both the trichloroacetyl group and the benzodioxaphosphole ring.
Propriétés
Numéro CAS |
88399-67-1 |
|---|---|
Formule moléculaire |
C8H4Cl3O4P |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1,3,2-benzodioxaphosphol-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H4Cl3O4P/c9-8(10,11)7(12)15-16-13-5-3-1-2-4-6(5)14-16/h1-4H |
Clé InChI |
NHUVZQZFGLRPQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OP(O2)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


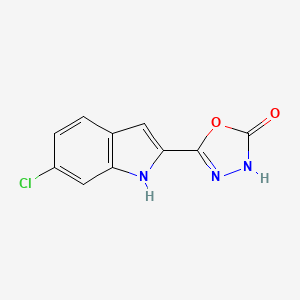
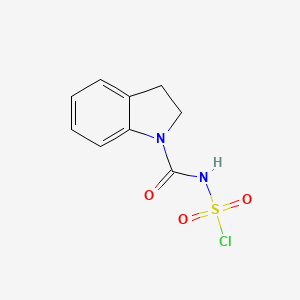
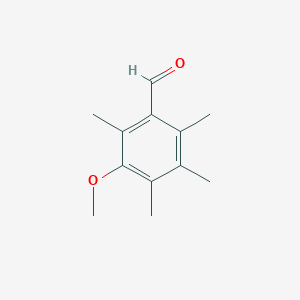
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)


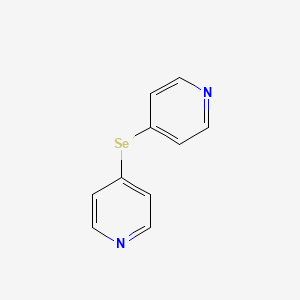
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
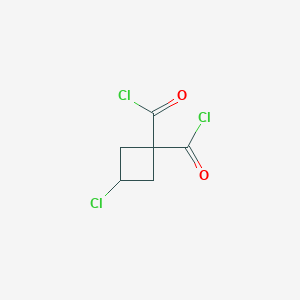
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
